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Introduction

ADAM20 (A Disintegrin and Metalloproteinase Domain 20) is a member of the ADAM family of
transmembrane proteins, which are involved in various biological processes including cell
adhesion, migration, proteolysis, and signaling[1][2]. Structurally, ADAM proteins typically
contain a prodomain, a metalloprotease domain, a disintegrin domain, a cysteine-rich region, a
transmembrane domain, and a cytoplasmic tail[3][4]. While many ADAMSs, such as ADAM10
and ADAM17, are well-studied for their role in ectodomain shedding of growth factors and
cytokines, the specific functions of ADAM20 are less characterized[4][5]. Primarily expressed in
the testis, ADAM20 is implicated in fertilization and sperm-egg interaction[6][7]. However, its
expression and potential role in other tissues and disease states, such as cancer, remain an
area of active investigation[3].

The CRISPR/Cas9 system is a powerful and precise genome-editing tool that enables the
targeted knockout of genes to study their function[8]. This application note provides a detailed
protocol for the CRISPR/Cas9-mediated knockout of the ADAM20 gene in adherent
mammalian cell lines. It covers sgRNA design, delivery into cells, and methods for validating
the knockout, providing a framework for investigating the functional role of ADAM20.

|. Data Presentation and Expected Results
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Successful knockout of ADAM20 should be validated at both the genomic and protein levels.
The following tables summarize the kind of quantitative data that should be collected.

Table 1: ADAM20 Gene and Protein Information

Parameter Description

Gene Name ADAM Metallopeptidase Domain 20
Aliases ADAM 20[7]

Human Chromosome 14924.1[6][7]

Propeptide, Zinc Metalloprotease (M12B),
Disintegrin, Cysteine-Rich[3][7]

Protein Domains

Implicated in fertilization and sperm-egg

Primary Function o
binding[6][7]

| Subcellular Location| Integral component of the plasma membrane[7] |

Table 2: Example sgRNA Sequences for Human ADAM20

sgRNA ID Target Exon Sequence (5' to 3') PAM
GCTGAGGAGATC

hADAM20_sgl Exon 2 CGG
GTGCCGCT
ACATCGTGGACAGC

hADAM20_sg2 Exon 2 AGG
GCCGAG
TGTACGTGGTCAGC

hADAM20_sg3 Exon 3 AGG
CGCCTG

Note: These are example sequences. Researchers must design and validate sgRNAs for their
specific experimental needs using appropriate design tools.

Table 3: Representative Quantitative Knockout Validation Data
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Validation Measureme Control Knockout Clonal Line  Clonal Line
Method nt Cells Pool #1 #2
Sanger
Sequencing % Indel 98% 95%
] <1% 45% . . . .

+ TIDE Formation (biallelic) (biallelic)
Analysis

Relative

ADAM20
gRT-PCR 1.0 0.35 <0.05 <0.05

MRNA

Expression

| Western Blot | ADAM20 Protein Level (Normalized) | 1.0 | 0.20 | Not Detected | Not Detected |

Il. Experimental Protocols

This protocol is optimized for adherent cell lines such as HeLa or HEK293T but can be adapted

for other cell types[8][9].

Part 1: sgRNA Design and Plasmid Construction

e sgRNA Design:

o Obtain the full sequence of the target gene, ADAM20, from a database like NCBI Gene or
Ensembl[10][11].

o Use a web-based tool (e.g., CHOPCHOP, Synthego, Benchling) to design 2-3 sgRNAs
targeting an early exon (e.g., exon 2) of ADAM20[10][12]. Targeting early exons increases
the probability of generating a loss-of-function frameshift mutation[12].

o Select sgRNAs with high on-target scores and low predicted off-target effects.
o Oligonucleotide Preparation:

o Synthesize two complementary oligonucleotides for each sgRNA sequence. Add
appropriate overhangs compatible with the Bbsl restriction site in the chosen sgRNA
expression vector (e.g., pX458, Addgene #48138)[13].
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e Cloning into Expression Vector:

o

Phosphorylate and anneal the complementary oligo pairs to form double-stranded DNA
inserts.

o Digest the sgRNA expression vector (containing Cas9) with the Bbsl restriction
enzyme[13].

o Ligate the annealed sgRNA insert into the linearized vector.
o Transform the ligation product into competent E. coli and select for positive colonies.

o Isolate plasmid DNA from several colonies and verify the correct insertion of the sgRNA
sequence via Sanger sequencing.

Part 2: Cell Culture and Transfection

o Cell Seeding:

o One day before transfection, seed the target cells (e.g., HEK293T) in a 6-well plate at a
density that will result in 70-80% confluency on the day of transfection.

e Transfection:

o Transfect the cells with the validated sgRNA-Cas9 expression plasmid using a suitable
transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's
instructions.

o Include a negative control (e.g., empty vector) and a positive control (e.g., SQRNA
targeting a gene essential for viability like PCNA).

o Selection/Enrichment (Optional but Recommended):

o If the plasmid contains a fluorescent marker (like GFP in pX458), transfected cells can be
enriched 48-72 hours post-transfection using Fluorescence-Activated Cell Sorting (FACS)
[13].

o If the plasmid contains a resistance marker, apply the appropriate antibiotic selection.
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Part 3: Knockout Validation

e Genomic DNA Extraction:

o After 72 hours (for a pooled population) or after clonal expansion, harvest cells and extract
genomic DNA using a commercial Kit.

» PCR Amplification and Indel Analysis:
o Design PCR primers to amplify a 300-500 bp region surrounding the sgRNA target site.
o Perform PCR on genomic DNA from control and edited cells.
o Analyze the PCR products for insertions/deletions (indels). This can be done by:

» Sanger Sequencing: Sequence the PCR product and analyze the resulting trace files
using a tool like TIDE (Tracking of Indels by Decomposition) to quantify indel frequency
in a pooled population[14].

» T7 Endonuclease | (T7E1) Assay: This enzymatic assay detects mismatches in
heteroduplex DNA formed from wild-type and mutated strands.

e |solation of Clonal Cell Lines:

o To obtain a homogenous knockout cell line, perform single-cell sorting via FACS into a 96-
well plate or use the limiting dilution method[15].

o Expand the single-cell colonies.
o Screen individual clones for biallelic knockout by genomic sequencing.
o Confirmation of Protein Knockout (CRITICAL):

o Perform Western blotting on protein lysates from validated knockout clones to confirm the
absence of the ADAM20 protein[16]. This is the most important step to confirm a functional
knockout.

o Alternatively, use gRT-PCR to confirm a significant reduction in ADAM20 mRNA levels[16].
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lll. Visualizations: Workflows and Pathways
ADAM Protein Structure

The following diagram illustrates the conserved domain structure of ADAM family proteins,
including ADAM20.
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Caption:Conserved multi-domain structure of an ADAM family protein.

CRISPRI/Cas9 Knockout Experimental Workflow

This diagram outlines the key steps for generating and validating an ADAM20 knockout cell
line.
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Caption:Step-by-step workflow for generating a validated knockout cell line.

General ADAM-Mediated Signaling Pathway

ADAM proteases function by cleaving the extracellular domain of transmembrane proteins
("shedding"), which can initiate signaling. While specific substrates for ADAM20 in most cell
lines are unknown, this diagram shows the general mechanism.
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Caption:General mechanism of ADAM-mediated ectodomain shedding and signaling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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